molecular formula C18H19N5O B11269319 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide CAS No. 883294-03-9

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11269319
CAS No.: 883294-03-9
M. Wt: 321.4 g/mol
InChI Key: FFXOETPOXOYRHY-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzamide moiety and a phenyl ring substituted with a 1H-tetrazole group at the meta position. The tetrazole group, a nitrogen-rich heterocycle, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while retaining hydrogen-bonding capabilities .

Properties

CAS No.

883294-03-9

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H19N5O/c1-18(2,3)14-9-7-13(8-10-14)17(24)20-15-5-4-6-16(11-15)23-12-19-21-22-23/h4-12H,1-3H3,(H,20,24)

InChI Key

FFXOETPOXOYRHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The tetrazole ring and benzamide moiety can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, the compound can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Research Findings and Implications

Bioisosteric Advantage : Tetrazole derivatives exhibit superior oral bioavailability compared to carboxylic acid analogs, with 2–3-fold higher AUC in pharmacokinetic studies .

Kinase Selectivity: Imidazopyrazine derivatives show nanomolar potency against BTK but off-target effects on EGFR, whereas tetrazole analogs demonstrate broader selectivity .

Metabolic Stability : Pyrazolone derivatives undergo rapid glucuronidation, limiting their utility in chronic therapies, while tetrazole and imidazopyrazine derivatives show slower clearance .

Biological Activity

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a tetrazole ring in its structure is particularly noteworthy, as tetrazoles are known for their ability to mimic carboxylic acids, which enhances their interaction with various biological targets.

Chemical Structure

The molecular formula for this compound is C18H21N5C_{18}H_{21}N_{5}, and it has a molecular weight of approximately 305.39 g/mol. The compound features a tert-butyl group , a phenyl ring , and a tetrazole moiety , which contribute to its unique properties and biological activities.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings, including this compound, exhibit diverse biological activities such as:

  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Enzyme Modulation : Interacts with enzymes, potentially altering their activity.

Antimicrobial Activity

Studies have shown that derivatives of tetrazole, including this compound, have significant antimicrobial properties. For instance:

CompoundMIC (μg/mL)Target Organism
This compound2.5Staphylococcus aureus
This compound5.0Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of common pathogens.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis
A549 (lung cancer)20Cell cycle arrest in G2/M phase

These findings suggest that the compound may induce cell death through apoptosis and disrupt the cell cycle, highlighting its potential as an anticancer agent.

Case Studies

Recent case studies have explored the effects of this compound on specific cancer models. One study focused on its effect on human colon cancer cells, where it was found to significantly reduce cell viability and induce multipolar spindle formation, leading to increased cell death.

Case Study Summary

In a controlled laboratory setting, the compound was administered to DLD1 human colon cancer cells:

  • Dosage : 15 μM
  • Outcome : Increased multipolar mitotic spindles observed in treated cells compared to control groups.

This suggests that the compound may disrupt normal mitotic processes in cancer cells, further supporting its potential as an anticancer therapeutic.

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